molecular formula C21H23OSn B227356 Tribenzylhydroxystannane CAS No. 15082-85-6

Tribenzylhydroxystannane

Cat. No.: B227356
CAS No.: 15082-85-6
M. Wt: 410.1 g/mol
InChI Key: HNKQCCVKCPXLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzylhydroxystannane (CAS: 15082-85-6) is an organotin compound with the molecular formula C₂₁H₂₂OSn and a molecular weight of 408.71 g/mol. Its structure comprises a central tin atom bonded to three benzyl groups (C₆H₅CH₂–) and a hydroxyl (–OH) group.

Properties

CAS No.

15082-85-6

Molecular Formula

C21H23OSn

Molecular Weight

410.1 g/mol

InChI

InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H2;

InChI Key

HNKQCCVKCPXLAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)CC3=CC=CC=C3.O

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)CC3=CC=CC=C3.O

Synonyms

Tribenzylhydroxystannane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between Tribenzylhydroxystannane and structurally related organotin compounds:

Compound Name CAS Number Molecular Formula Substituents Key Functional Group Applications Notable Properties
This compound 15082-85-6 C₂₁H₂₂OSn Benzyl (×3), Hydroxy –OH Organic synthesis, catalysis High steric bulk; hydroxyl reactivity
Tribenzylfluorostannane 429-77-6 C₂₁H₂₁FSn Benzyl (×3), Fluoro –F Fluorination reactions Enhanced stability; fluoride source
Tributyl[(methoxymethoxy)methyl]stannane N/A C₁₆H₃₄O₂Sn Butyl (×3), Methoxymethoxy –CH₂(OCH₂OCH₃) Hydroxymethyl anion equivalent No chiral center introduction
(50-hexyl-2,2’-bithiophen-5-yl)trimethylstannane N/A C₁₈H₂₄S₂Sn Hexyl, Thiophene (×2) Trimethyltin Polymer electronics Conjugated π-system for conductivity

Research Findings and Challenges

  • Synthetic Advantages : Tributyl[(methoxymethoxy)methyl]stannane’s design avoids chiral byproducts, a feature that could inspire modifications to this compound for asymmetric catalysis .
  • Material Science: The thiophene-based stannane in highlights the role of tin-thiophene hybrids in optoelectronics, an area where this compound may lack applicability due to its non-conjugated structure.
  • Knowledge Gaps: Limited data on this compound’s toxicity and catalytic performance necessitate further studies, particularly comparative analyses with fluorinated or methoxy-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.